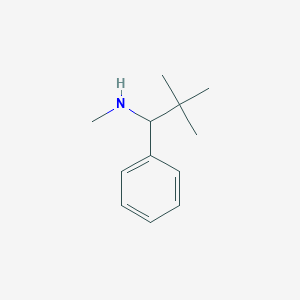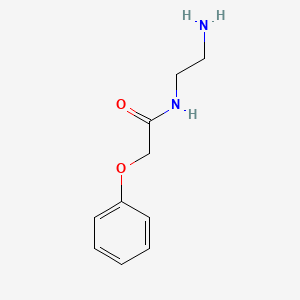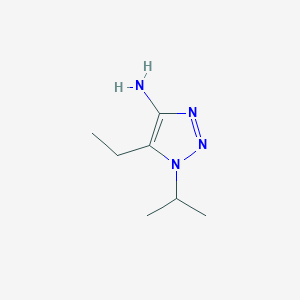amine](/img/structure/B13183715.png)
[1-(5-Methylfuran-2-YL)ethyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylfuran-2-YL)ethylamine: is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol This compound features a furan ring substituted with a methyl group at the 5-position and an ethyl group at the 1-position, which is further substituted with a propylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methylfuran, which can be obtained through the methylation of furan.
Alkylation: The 5-methylfuran undergoes alkylation with ethyl bromide in the presence of a strong base such as sodium hydride to form 1-(5-methylfuran-2-yl)ethane.
Amination: The final step involves the amination of 1-(5-methylfuran-2-yl)ethane with propylamine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of 1-(5-Methylfuran-2-YL)ethylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(5-Methylfuran-2-YL)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the propylamine moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 1-(5-Methylfuran-2-YL)ethylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: 1-(5-Methylfuran-2-YL)ethylamine is explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry:
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, ultimately influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylfuran-2-yl)ethanone: A related compound with a ketone group instead of the amine group.
1-(5-Methylfuran-2-yl)ethanol: An alcohol derivative of the compound.
1-(5-Methylfuran-2-yl)ethylamine: A simpler amine derivative without the propyl group.
Uniqueness:
Structural Features: The presence of both the furan ring and the propylamine group makes 1-(5-Methylfuran-2-YL)ethylamine unique, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-4-7-11-9(3)10-6-5-8(2)12-10/h5-6,9,11H,4,7H2,1-3H3 |
InChI-Schlüssel |
KECJRBDMKCEXRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C1=CC=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
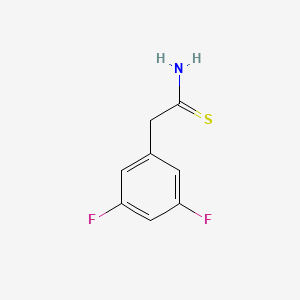
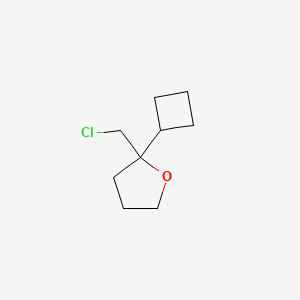
![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
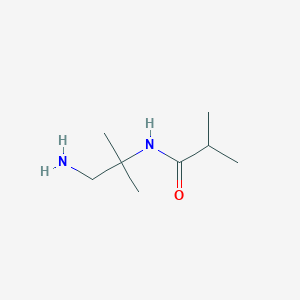
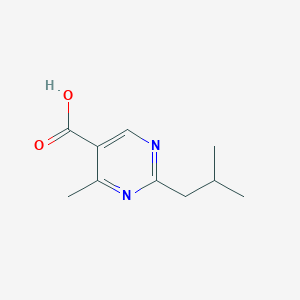
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
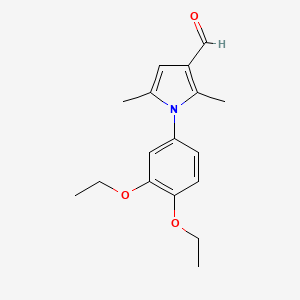
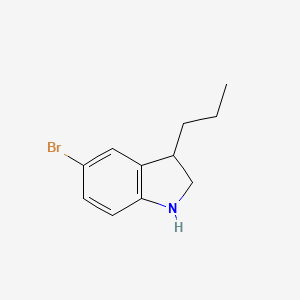
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)
